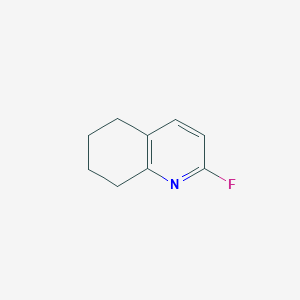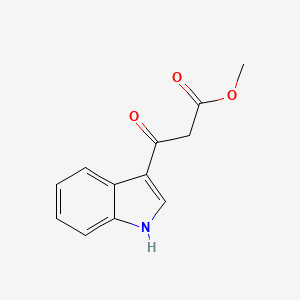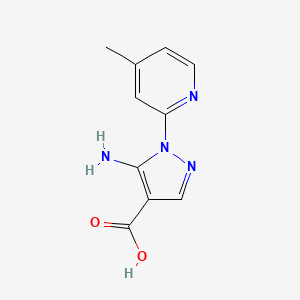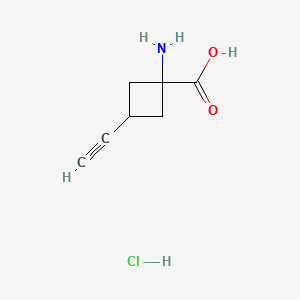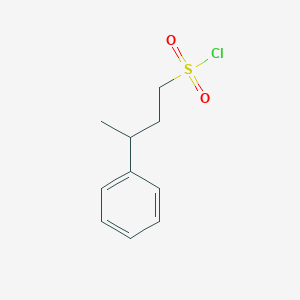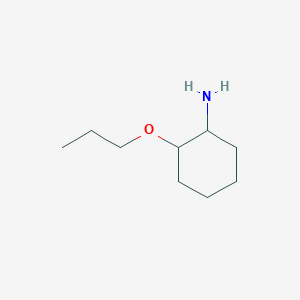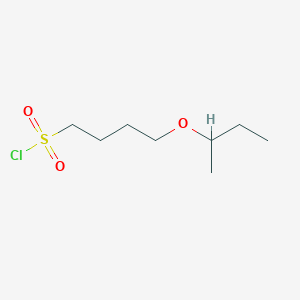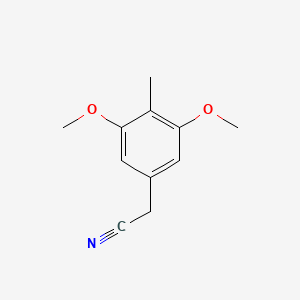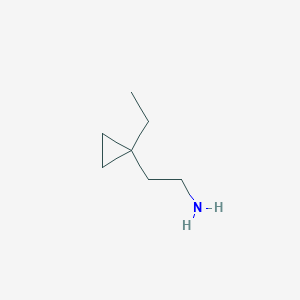
2-(1-Ethylcyclopropyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethylcyclopropyl)ethan-1-amine is an organic compound with the molecular formula C7H15N It is characterized by the presence of a cyclopropyl ring substituted with an ethyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylcyclopropyl)ethan-1-amine can be achieved through several methods:
-
Nucleophilic Substitution: : One common method involves the nucleophilic substitution of a suitable precursor, such as 1-ethylcyclopropylmethanol, with an amine source like ammonia or an amine derivative. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.
-
Reductive Amination: : Another approach is the reductive amination of 1-ethylcyclopropylmethanone with an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above methods, with optimization for yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with catalysts.
Substitution: Halogenated compounds, often in the presence of a base or catalyst.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: More saturated amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-(1-Ethylcyclopropyl)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1-Ethylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylcyclopropyl)ethan-1-amine
- 2-(1-Propylcyclopropyl)ethan-1-amine
- 2-(1-Butylcyclopropyl)ethan-1-amine
Uniqueness
2-(1-Ethylcyclopropyl)ethan-1-amine is unique due to its specific ethyl substitution on the cyclopropyl ring, which imparts distinct chemical and physical properties. This structural feature may influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-(1-ethylcyclopropyl)ethanamine |
InChI |
InChI=1S/C7H15N/c1-2-7(3-4-7)5-6-8/h2-6,8H2,1H3 |
InChI Key |
SIAPWRZWHVHUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-[3-(dimethylamino)propyl]-3h-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13526266.png)
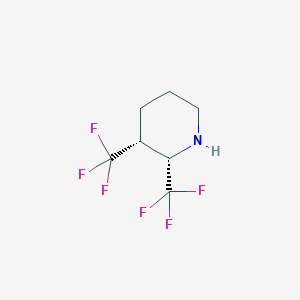
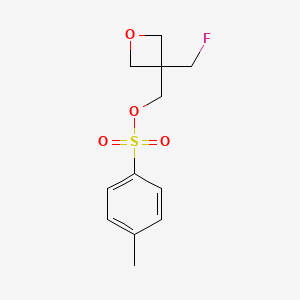
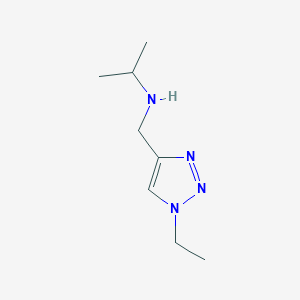
![(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13526303.png)
